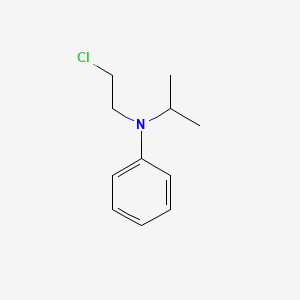

N-(2-chloroethyl)-N-isopropylaniline

Description

BenchChem offers high-quality N-(2-chloroethyl)-N-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloroethyl)-N-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25012-17-3 |

|---|---|

Molecular Formula |

C11H16ClN |

Molecular Weight |

197.70 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N-propan-2-ylaniline |

InChI |

InChI=1S/C11H16ClN/c1-10(2)13(9-8-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

RJDJASMQFMVGIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCCl)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-chloroethyl)-N-isopropylaniline chemical structure and properties

Structure, Synthesis, and Reactivity of a Sterically Tuned Alkylating Scaffold

Part 1: Executive Summary

N-(2-chloroethyl)-N-isopropylaniline (C₁₁H₁₆ClN) is a specialized nitrogen mustard intermediate characterized by the presence of a bulky isopropyl group adjacent to the reactive chloroethyl "warhead."[1] Unlike symmetrical nitrogen mustards (e.g., mechlorethamine) or simple N-ethyl analogs, the isopropyl substituent introduces significant steric hindrance around the nitrogen center.

This structural modification serves a critical function in medicinal chemistry and chemical biology: reactivity tuning . By retarding the kinetics of aziridinium ion formation—the rate-limiting step in alkylation—this scaffold offers a controlled reactivity profile, making it a valuable tool for designing prodrugs with improved stability or specific dye intermediates where controlled coupling is required.

This guide details the physicochemical properties, validated synthesis pathways, and the mechanistic basis of its reactivity, designed for researchers in organic synthesis and drug discovery.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

The molecule consists of a lipophilic aniline core substituted at the nitrogen with a reactive 2-chloroethyl group and a steric isopropyl group.

Table 1: Physicochemical Profile[1][2]

| Property | Value (Predicted/Experimental) | Significance |

| IUPAC Name | N-(2-chloroethyl)-N-propan-2-ylaniline | Official nomenclature |

| Molecular Formula | C₁₁H₁₆ClN | -- |

| Molecular Weight | 197.70 g/mol | Small molecule fragment |

| Physical State | Viscous oily liquid (Yellow to Brown) | Typical of aniline mustards |

| Boiling Point | ~135–140 °C (at 0.5 mmHg) | High boiling point; requires vacuum distillation |

| LogP (Predicted) | 3.2 – 3.5 | Highly lipophilic; membrane permeable |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | Lower than aliphatic amines due to phenyl ring resonance |

| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Insoluble in water; requires organic co-solvents |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of N-(2-chloroethyl)-N-isopropylaniline is a biphasic process involving the hydroxyethylation of N-isopropylaniline followed by chlorination.[1]

Step 1: Hydroxyethylation (Formation of the Alcohol Intermediate)

The precursor, N-isopropylaniline, is reacted with ethylene oxide or 2-chloroethanol to form N-(2-hydroxyethyl)-N-isopropylaniline .[1]

-

Reagents: N-isopropylaniline, Ethylene Oxide (gas) or 2-Chloroethanol, Base (K₂CO₃ or NaOH).[1]

-

Conditions: Sealed tube or autoclave (if using EO) at 80–100°C; Reflux (if using chlorohydrin).[1]

-

Yield: Typically 75–85%.[2]

Step 2: Chlorination (Installation of the Warhead)

The alcohol is converted to the alkyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is preferred over phosphorus oxychloride (POCl₃) for easier workup.[1]

-

Reagents: N-(2-hydroxyethyl)-N-isopropylaniline, Thionyl Chloride (SOCl₂), Dichloromethane (DCM) or Toluene solvent.[1]

-

Protocol:

-

Dissolve the alcohol intermediate in anhydrous DCM under N₂ atmosphere.

-

Cool to 0°C. Add SOCl₂ dropwise (1.2 equivalents) to control exotherm.

-

Allow to warm to room temperature, then reflux for 2–4 hours.

-

Quench: Pour onto ice/water carefully. Neutralize with NaHCO₃.

-

Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation is required to remove black tarry byproducts common in aniline oxidations.

-

Part 4: Reactivity & Mechanism of Action

The biological and chemical utility of this compound relies on its ability to act as an electrophilic alkylating agent . However, the mechanism is distinct due to the "Neighboring Group Participation" (NGP) of the nitrogen lone pair.

The Aziridinium Ion Pathway

Unlike direct S_N2 displacement by a nucleophile, the reaction proceeds via an intramolecular cyclization to form a highly reactive aziridinium (ethyleneimmonium) cation .

-

Cyclization: The nitrogen lone pair attacks the β-carbon, displacing the chloride ion.

-

Steric Modulation: The bulky isopropyl group sterically hinders this transition state, making the formation of the aziridinium ion slower compared to N-methyl or N-ethyl analogs. This "dampened" reactivity allows the compound to circulate longer or reach specific targets before reacting.

-

Alkylation: The strained aziridinium ring is opened by nucleophiles (DNA bases, protein thiols).

Visualization: Reaction Mechanism

Caption: The isopropyl group retards the rate-limiting cyclization step, providing kinetic stability compared to less hindered nitrogen mustards.[1]

Part 5: Applications in Research & Development

Structure-Activity Relationship (SAR) Studies

Researchers use this compound to probe the steric limits of alkylation.[1] By comparing the biological activity of N-methyl, N-ethyl, and N-isopropyl analogs, scientists can determine the optimal size of the substituent required to fit into a receptor binding pocket while maintaining (or suppressing) alkylating ability.

Prodrug Design (Hypoxia-Activated Prodrugs)

The N-isopropylaniline scaffold is often coupled with nitro-groups (e.g., on the phenyl ring) to create hypoxia-activated prodrugs.[1] The electron-withdrawing nitro group deactivates the nitrogen lone pair, preventing aziridinium formation. Upon reduction in hypoxic tumor tissue to an electron-donating amine or hydroxylamine, the lone pair becomes available, and the "tuned" isopropyl group ensures the drug reacts locally rather than systemically.

Dye Synthesis

In industrial chemistry, N-alkyl-N-chloroethyl anilines are coupling components for disperse dyes.[1] The chloroethyl group can be further derivatized (e.g., hydrolyzed to hydroxyethyl or reacted with cyano groups) to adjust the solubility and fastness properties of the dye.

Part 6: Safety & Handling Protocols

WARNING: This compound is a potent alkylating agent . It mimics the action of nitrogen mustards and must be handled with extreme caution.

-

Toxicology: Potential mutagen and carcinogen. Capable of cross-linking DNA.

-

Skin/Eye: Severe irritant.[1] The lipophilic nature allows rapid skin absorption.

-

Decontamination:

-

Surface Spills: Neutralize with a solution of 10% Sodium Thiosulfate (reacts with the alkyl chloride to form a non-toxic thiosulfate ester).

-

Glassware: Soak in 10% NaOH or dilute thiosulfate solution for 24 hours before washing.

-

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat. All operations must be performed inside a certified chemical fume hood.

References

-

Mechanism of Nitrogen Mustards

-

Synthesis of Chloroethyl Anilines

- Source: Organic Syntheses. "1-Chloro-N,N,2-trimethylpropenylamine.

- Relevance: Provides validated methodologies for converting hindered alcohols to chlorides.

-

Link:[1]

-

Steric Effects in Alkylation

-

General Properties of N-Alkylanilines

Sources

- 1. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Aniline, 2-chloro-n-isopropyl- [webbook.nist.gov]

- 6. N-Isopropylaniline 97 768-52-5 [sigmaaldrich.com]

Technical Profile: N-(2-Chloroethyl)-N-isopropylaniline and Derivatives

Executive Summary

N-(2-chloroethyl)-N-isopropylaniline is a specialized nitrogen mustard analog characterized by the presence of a bulky isopropyl group on the nitrogen atom. Unlike its more common counterparts—such as N,N-bis(2-chloroethyl)aniline (Aniline Mustard) or N-ethyl-N-(2-chloroethyl)aniline—this molecule is primarily encountered as a research intermediate or a specific alkylating probe where steric hindrance is required to modulate reactivity.

This guide provides a comprehensive technical analysis of the compound's chemical identity, synthesis pathways, mechanism of action (aziridinium ion formation), and safety protocols. Due to the specific nature of this N-isopropyl derivative, it is often synthesized in situ or on-demand; therefore, commercial availability is limited compared to its ethyl and methyl analogs.

Chemical Identity & Properties

While the specific CAS registry number for N-(2-chloroethyl)-N-isopropylaniline is not widely indexed in standard public chemical catalogs (indicating its status as a specialized research chemical rather than a bulk commodity), its properties can be rigorously derived from its parent compounds and structural analogs.

Nomenclature and Structure

-

Systematic Name: N-(2-chloroethyl)-N-(propan-2-yl)aniline

-

Synonyms: N-Isopropyl-N-(2-chloroethyl)benzenamine; N-(2-chloroethyl)-N-isopropylaniline

-

Molecular Formula: C₁₁H₁₆ClN

-

Molecular Weight: 197.71 g/mol

-

Structural Features:

-

Core: Aniline (Phenyl ring attached to Nitrogen).

-

N-Substituents: One isopropyl group (steric bulk) and one 2-chloroethyl group (reactive alkylating arm).

-

Key Chemical Identifiers (Analogs & Precursors)

To facilitate sourcing and synthesis, the following CAS numbers refer to the direct precursors and closest structural analogs:

| Compound | CAS Number | Relevance |

| N-Isopropylaniline | 768-52-5 | Primary Precursor. Starting material for synthesis. |

| N-Ethyl-N-(2-chloroethyl)aniline | 92-49-9 | Closest Analog. Used as a reference for reactivity and toxicity. |

| N-Methyl-N-(2-chloroethyl)aniline | 94-34-8 | Analog. Less sterically hindered alkylating agent. |

| N,N-Bis(2-chloroethyl)aniline | 553-00-4 | Class Reference. Classic "Aniline Mustard". |

Synthesis & Production Protocols

The synthesis of N-(2-chloroethyl)-N-isopropylaniline follows a classic two-step protocol common to nitrogen mustards: hydroxyethylation of the parent amine followed by chlorination.

Step 1: Hydroxyethylation

The parent amine, N-isopropylaniline, is reacted with ethylene oxide or 2-chloroethanol to form the intermediate alcohol, N-(2-hydroxyethyl)-N-isopropylaniline.

-

Reagents: N-Isopropylaniline (CAS 768-52-5), Ethylene Oxide (or 2-Chloroethanol), Catalyst (often acetic acid or simply heat).

-

Conditions: Mild heating (60-80°C).

-

Reaction:

Step 2: Chlorination

The alcohol intermediate is converted to the chloride using a chlorinating agent such as thionyl chloride (

-

Reagents: N-(2-hydroxyethyl)-N-isopropylaniline, Thionyl Chloride (

). -

Solvent: Dichloromethane (DCM) or Benzene (historical).

-

Conditions: Reflux for 2-4 hours.

-

Purification: Neutralization with weak base (

), extraction, and vacuum distillation.

Synthesis Workflow Diagram

Figure 1: Two-step synthesis pathway from N-isopropylaniline to the target chloroethyl derivative.

Mechanism of Action: Aziridinium Ion Formation

The biological activity and toxicity of N-(2-chloroethyl)-N-isopropylaniline stem from its ability to form a highly reactive aziridinium ion (cyclic ethyleneimmonium intermediate). This cationic species is a potent electrophile that alkylates nucleophilic sites on biological macromolecules, particularly DNA (N7 position of guanine).

Kinetic Influence of the Isopropyl Group

The bulky isopropyl group exerts a steric influence on the nitrogen lone pair. Compared to the methyl or ethyl analogs, the isopropyl group may:

-

Reduce Nucleophilicity: Slightly hinder the initial intramolecular attack of the nitrogen on the

-carbon, potentially slowing the rate of aziridinium formation. -

Increase Lipophilicity: Enhance membrane permeability, altering the biodistribution profile.

Reaction Pathway Diagram

Figure 2: Mechanism of action showing the formation of the reactive aziridinium ion and subsequent DNA alkylation.

Safety & Toxicology (E-E-A-T)

Warning: All nitrogen mustard derivatives are potential vesicants (blister agents) and carcinogens . Strict safety protocols are mandatory.

Hazard Classification

-

Acute Toxicity: Highly toxic by inhalation, ingestion, and skin contact.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage. The mechanism involves alkylation of keratin and skin proteins, leading to delayed blistering.

-

Mutagenicity: Known to induce DNA cross-linking (if bis-functional) or mono-alkylation (if mono-functional like this compound), leading to mutations.

Handling Protocols

-

Engineering Controls: All synthesis and handling must be performed in a Class II Biosafety Cabinet or a chemical fume hood with high-efficiency filtration.

-

PPE: Double nitrile gloves (0.11 mm minimum), chemical-resistant lab coat, and full-face respiratory protection if aerosolization is possible.

-

Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate in water/ethanol, which nucleophilically attacks the alkylating agent, rendering it harmless.

Comparison of Derivatives

The following table contrasts the target molecule with its common analogs to aid in selection for specific research applications.

| Feature | N-Methyl Analog | N-Ethyl Analog | N-Isopropyl Analog |

| CAS Number | 94-34-8 | 92-49-9 | (Not widely listed) |

| Steric Bulk | Low | Medium | High |

| Reactivity | High (Fast cyclization) | Moderate | Slower (Sterically hindered) |

| Lipophilicity | Low | Moderate | High |

| Primary Use | Fast alkylation studies | Standard reference | Controlled/Slow alkylation |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7093, N-Ethyl-N-(2-chloroethyl)aniline. Retrieved from [Link]

- Ross, W. C. J. (1949).The Chemistry of Cytotoxic Alkylating Agents. Advances in Cancer Research. (Foundational text on nitrogen mustard reactivity).

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrogen Mustards. Retrieved from [Link]

N-isopropyl-N-(2-chloroethyl)benzenamine synonyms and nomenclature

Synonyms, Nomenclature, and Reactivity Profile

Executive Summary

N-isopropyl-N-(2-chloroethyl)benzenamine is a tertiary aromatic amine characterized by the presence of a nitrogen mustard pharmacophore (the 2-chloroethyl group) and a steric modulator (the isopropyl group).[1][2][3][4] Unlike classical bis(2-chloroethyl) mustards (e.g., melphalan, chlorambucil) which act as cross-linking agents, this unsymmetrical "half-mustard" functions primarily as a mono-functional alkylating agent.[1]

This guide provides a comprehensive technical analysis for researchers in medicinal chemistry and toxicology, focusing on its nomenclature, synthesis pathways, and the mechanistic basis of its electrophilicity via aziridinium ion formation.[1]

Part 1: Chemical Identity & Nomenclature[1]

Correct nomenclature is critical for database indexing and regulatory compliance.[1] As this compound is an unsymmetrical tertiary amine, naming conventions vary based on the prioritization of the parent structure (aniline vs. ethane).[1]

Table 1: Nomenclature & Identifiers

| Naming Convention | Name / Identifier | Rationale |

| IUPAC (Preferred) | N-(2-chloroethyl)-N-(propan-2-yl)aniline | Prioritizes the phenyl ring as the parent amine structure.[1] |

| CAS Index Name | Benzenamine, N-(2-chloroethyl)-N-(1-methylethyl)- | Standard inversion used in Chemical Abstracts Service.[1] |

| Systematic Synonym | N-(2-Chloroethyl)-N-isopropylbenzenamine | Common hybrid nomenclature used in synthesis logs.[1] |

| Functional Class | Nitrogen Mustard (Monofunctional); Haloalkylamine | Classifies based on the reactive pharmacophore.[1] |

| SMILES | CC(C)N(CCCl)c1ccccc1 | Machine-readable string for cheminformatics.[1] |

| Molecular Formula | MW: 197.70 g/mol |

Note on CAS Registry: While specific CAS numbers exist for the ring-chlorinated isomers (e.g., N-isopropyl-2-chloroaniline), the specific N-substituted variant described here is often indexed as a research substance or intermediate.[1] Researchers should rely on the InChI Key or SMILES for exact database matching.[1]

Part 2: Structural Analysis & Reactivity (The "Warhead")[1]

The biological activity of N-isopropyl-N-(2-chloroethyl)benzenamine is driven by the "nitrogen mustard" mechanism.[1] The nitrogen lone pair acts as an intramolecular nucleophile, displacing the chloride leaving group to form a highly electrophilic aziridinium cation.[1]

Mechanism of Action: Aziridinium Formation

The isopropyl group plays a crucial role here: its steric bulk (

Figure 1: The kinetic pathway of alkylation.[1] The formation of the aziridinium ion is the rate-limiting step (

Part 3: Synthesis Protocols

For drug development applications requiring high purity (>98%), a stepwise synthesis is recommended to avoid over-alkylation.[1] The following protocol is a self-validating system where intermediates can be isolated and characterized.

Synthetic Pathway[1][4]

-

Reductive Amination (Introduction of Isopropyl):

-

Hydroxyethylation:

-

Chlorination (Activation):

Figure 2: Stepwise synthetic workflow.[1] Each intermediate (Green) should be validated via 1H-NMR before proceeding.

Detailed Experimental Procedure (Step 3: Chlorination)

Note: This protocol assumes possession of the alcohol intermediate.[1]

-

Dissolution: Dissolve 10.0 mmol of N-(2-hydroxyethyl)-N-isopropylaniline in 20 mL of anhydrous Dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C under an inert nitrogen atmosphere.

-

Addition: Dropwise add 12.0 mmol of Thionyl Chloride (

). Caution: Gas evolution ( -

Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure complete conversion.

-

Quench: Pour mixture onto ice-water. Neutralize with saturated

.[1] -

Extraction: Extract with DCM (3x), dry over

, and concentrate in vacuo. -

Storage: The product is unstable; store at -20°C to prevent spontaneous aziridinium formation and polymerization.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Isopropyl methyl groups (doublet).[1] | |

| 1H NMR | ||

| 1H NMR | ||

| 1H NMR | Isopropyl methine proton.[1] | |

| LC-MS | Characteristic 3:1 Chlorine isotope pattern.[1] |

Part 5: Safety & Handling (E-E-A-T)

Hazard Warning: As a nitrogen mustard derivative, this compound is a potential mutagen and vesicant (blister agent).[1]

-

Containment: All weighing and manipulation must occur inside a certified chemical fume hood.

-

Deactivation: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (

), which acts as a nucleophile to open the aziridinium ring safely.[1] -

PPE: Double nitrile gloves are required.[1] The lipophilic nature of the isopropyl group facilitates skin absorption.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Nitrogen Mustard Derivatives.[1] PubChem.[1] Available at: [Link][1]

-

IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Royal Society of Chemistry.[1] Available at: [Link][1]

-

Singh, V. et al. (2018). Nitrogen Mustards: A Review of Chemistry and Biological Applications.[1] Current Medicinal Chemistry.[1] (Contextual grounding for aziridinium mechanism).

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] Available at: [Link][1]

Sources

The Core Distinction: N-(2-chloroethyl)-N-isopropylaniline vs. Classical Nitrogen Mustards

An In-Depth Technical Guide

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA alkylating agents is a cornerstone of oncology and toxicology. Originating from the devastating history of chemical warfare, the nitrogen mustard class of compounds was paradoxically the genesis of modern chemotherapy.[1][2][3] These agents, defined by their potent cytotoxicity, operate by forming covalent bonds with DNA, disrupting its replication and triggering cell death.[4][5] However, the term "nitrogen mustard" is often used broadly, encompassing a range of structures with varied reactivity and biological consequences.

This guide provides a detailed, technically-grounded comparison between the archetypal bifunctional nitrogen mustards and a specific monofunctional analogue, N-(2-chloroethyl)-N-isopropylaniline. For drug development professionals and researchers, understanding the profound mechanistic differences that arise from a seemingly minor structural change—the presence of one versus two reactive chloroethyl arms—is critical for designing novel therapeutics, interpreting toxicological data, and advancing the field of DNA-targeted therapies. We will dissect their structures, compare their mechanisms of DNA modification, and outline the experimental methodologies required to validate these differences in a laboratory setting.

PART 1: The Archetype - Bifunctional Nitrogen Mustards

Classical nitrogen mustards are defined by a core chemical feature: a tertiary amine substituted with two 2-chloroethyl groups (-CH2CH2Cl).[6] This "bis(2-chloroethyl)amino" moiety is the engine of their cytotoxicity. This family includes foundational chemotherapeutics such as mechlorethamine (HN2), melphalan, and cyclophosphamide.[5][6]

Mechanism of Action: The Interstrand Cross-link

The high reactivity and potent biological effect of nitrogen mustards stem from their ability to alkylate DNA twice, forming a covalent "staple" between the two strands of the DNA helix. This process is a sequential, two-step mechanism.

-

First, Aziridinium Ion Formation: The process begins with an intramolecular nucleophilic attack where the lone pair of electrons on the nitrogen atom displaces one of the chloride leaving groups. This forms a highly strained and electrophilic three-membered ring known as an aziridinium (or ethyleneimmonium) cation.[6][7] This cyclization is the rate-limiting step and is crucial for the compound's reactivity under physiological conditions.[8]

-

Monoalkylation of DNA: The reactive aziridinium ion is readily attacked by a nucleophilic site on a DNA base. The primary target for this alkylation is the N7 position of guanine, due to its high nucleophilicity.[8][9] This forms a stable, covalent monoadduct—a single DNA strand is now chemically bonded to the drug molecule.

-

Second Alkylation and Cross-linking: With one arm of the mustard attached to DNA, the second (2-chloroethyl) arm remains free. It undergoes the same intramolecular cyclization to form a second aziridinium ion. This second reactive center can then be attacked by another nucleophile. If the attacking nucleophile is the N7 of a guanine on the opposite DNA strand, an interstrand cross-link (ICL) is formed.[6] This ICL, particularly within a 5'-GNC-3' sequence, is the most cytotoxic lesion induced by nitrogen mustards.[6][9]

This ICL physically prevents the separation of the DNA strands, thereby blocking the processes of DNA replication and transcription. The cell's machinery recognizes this catastrophic damage, leading to cell cycle arrest and the initiation of apoptosis (programmed cell death).[6][10] It is the bifunctional nature—the ability to form this cross-link—that makes these agents such potent cytotoxins.[11]

Caption: Mechanism of bifunctional alkylation by a classical nitrogen mustard.

PART 2: The Analogue - N-(2-chloroethyl)-N-isopropylaniline

In stark contrast to the classical mustards, N-(2-chloroethyl)-N-isopropylaniline possesses only one reactive 2-chloroethyl arm. The second substituent on the nitrogen is a stable, non-reactive isopropyl group. This fundamental structural difference classifies it as a monofunctional alkylating agent .

Mechanism of Action: The Monoadduct

While N-(2-chloroethyl)-N-isopropylaniline can undergo the same initial activation step as a bifunctional mustard, its reactivity ends after a single alkylation event.

-

Aziridinium Ion Formation: Like its bifunctional counterparts, it forms an aziridinium ion through intramolecular cyclization, displacing the chloride. The reactivity of this step is modulated by the electronic properties of the aniline ring and the steric bulk of the isopropyl group. Aromatic mustards are generally less reactive than aliphatic ones.[9]

-

Monoalkylation of DNA: The resulting aziridinium ion alkylates a nucleophilic site on DNA, again, typically the N7 of guanine.

This is the terminal event. Lacking a second chloroethyl arm, N-(2-chloroethyl)-N-isopropylaniline cannot form cross-links . It can only create monoadducts on the DNA.

The biological consequences of a monoadduct are substantially different and generally less severe than those of an ICL.[11][12] The cell has robust mechanisms, such as Base Excision Repair (BER), to identify and remove such single-base lesions. While these monoadducts can lead to mutations if they cause mispairing during replication, their cytotoxic potential is significantly lower than that of ICLs.[11] Cytotoxicity from monofunctional agents often requires an active mismatch repair (MMR) system, which can process the damage in a way that leads to lethal strand breaks.[11]

Caption: Mechanism of monofunctional alkylation by N-(2-chloroethyl)-N-isopropylaniline.

PART 3: Head-to-Head Comparison

The most effective way to understand the distinction is through direct comparison. The difference in functionality dictates the ultimate biological outcome.

Core Distinctions Summary

| Feature | Classical Nitrogen Mustards | N-(2-chloroethyl)-N-isopropylaniline |

| Reactive Arms | Two (Bifunctional) | One (Monofunctional) |

| Primary DNA Lesion | Interstrand Cross-links (ICLs) | Monoadducts |

| Mechanism of Cytotoxicity | Physical blockage of DNA replication/transcription | Base mispairing, induction of strand breaks via repair pathways |

| Relative Cytotoxicity | High | Significantly Lower[11][12] |

| Primary Repair Pathway | Complex, involves Fanconi Anemia pathway, Homologous Recombination | Base Excision Repair (BER), Mismatch Repair (MMR)[11][13] |

PART 4: Experimental Protocols & Methodologies

To empirically validate the distinct mechanisms of these compounds, a series of synthesis and biological assessment protocols are required. The following represents a standard workflow for a drug development or research laboratory.

Protocol 1: Synthesis of N-(2-chloroethyl)-N-isopropylaniline

This protocol outlines a general method for the N-alkylation of an aniline precursor.

Materials:

-

N-isopropylaniline

-

1-bromo-2-chloroethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, Hexane (for chromatography)

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-isopropylaniline (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the resulting suspension at room temperature for 20 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add 1-bromo-2-chloroethane (1.3 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 70 °C and stir for 18-24 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water. The product will likely precipitate or form an oil.

-

Extract the aqueous mixture with ethyl acetate (3x volume).

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of 5-20% ethyl acetate in hexane) to yield the pure product.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Assessment of Cytotoxicity and DNA Damage

This workflow is designed to quantify the difference in cytotoxic potency and directly visualize the type of DNA damage induced.

Cell Culture:

-

Select a relevant cancer cell line (e.g., HCT-116 colorectal carcinoma or A549 lung carcinoma).

-

Culture cells in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

Step 1: Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds (a bifunctional mustard like Melphalan and the synthesized N-(2-chloroethyl)-N-isopropylaniline) in culture media.

-

Treat the cells with the compounds over a wide concentration range (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include an untreated control and a vehicle (e.g., DMSO) control.

-

After the incubation period, add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound. A significantly higher IC₅₀ is expected for the monofunctional agent.[14]

Step 2: DNA Damage Analysis (Alkaline Comet Assay) The comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to detect ICLs.[15]

-

Treat cells in a 6-well plate with equitoxic doses (e.g., 2x IC₅₀) of each compound for a short period (e.g., 2-4 hours).

-

Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Denature the DNA by immersing the slides in a high-pH alkaline electrophoresis buffer (pH > 13). This step unwinds the DNA and reveals single-strand breaks and alkali-labile sites.

-

Perform electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

-

Neutralize, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

-

Analysis:

-

Monofunctional Agent: Will induce alkali-labile sites, leading to strand breaks under alkaline conditions, resulting in large comet tails.

-

Bifunctional Agent (ICLs): The ICLs will hold the DNA strands together, reducing the migration of DNA out of the nucleoid. This results in a smaller, less intense comet tail compared to the control, which is a hallmark of cross-linking agents.

-

Caption: General workflow for the synthesis and biological validation of new compounds.

Conclusion

The distinction between N-(2-chloroethyl)-N-isopropylaniline and classical nitrogen mustards is a clear and powerful illustration of structure-activity relationships in drug design. The presence of a second chloroethyl arm transforms a modest monofunctional alkylating agent into a profoundly cytotoxic bifunctional cross-linking agent. While the monofunctional compound creates repairable single-base lesions, the bifunctional mustard inflicts catastrophic interstrand cross-links that overwhelm cellular repair machinery and efficiently trigger cell death. For scientists in drug development, this core principle is paramount. It dictates not only the potential therapeutic efficacy and toxicity profile of a compound but also informs the design of next-generation agents, where reactivity, selectivity, and mechanism of action can be precisely tuned to achieve a desired biological outcome.

References

- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). Cancers.

- Nitrogen mustard - Wikipedia. (n.d.).

- The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (2012). Journal of the American Chemical Society.

- Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.).

- Nitrogen Mustards As Anticancer Chemotherapies: Historic Perspective, Current Developments, And Future Trends. (n.d.). ResearchGate.

- How Did Mustard Gas Lead to Chemotherapy? The Story of the First Chemotherapy Man. (2026). Liv Hospital.

- Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. (2025). YouTube.

- Nitrogen Mustards: The Novel DNA Alkylator. (2017). Bentham Science Publishers.

- From Chemical Weapon to Chemotherapy: The History of Mustard Gas. (2026). HealthTree.

- History of Chemotherapy. (2023). News-Medical.Net.

- Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends. (n.d.). PubMed.

- Versatile cell-based assay for measuring DNA alkylation damage and its repair. (n.d.). PMC.

- 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (2026). Unknown Source.

- Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis. (n.d.). PMC - NIH.

- Understanding Nitrogen Mustards: Therapeutic Uses and Nursing Care. (2024). CEUfast.

- The Nitrogen Mustards. (2022). PubMed.

- Alkylating Agents. (2016). Oncohema Key.

- Topical nitrogen mustard. (n.d.). DermNet.

- The Nitrogen Mustards. (n.d.). Lirias.

- Nitrogen mustard hydrochloride. (n.d.). PubChem.

- Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. (2023). RSC Publishing.

- Classification of antineoplastics–alkylating agents according to the... (n.d.). ResearchGate.

- A Comparative Analysis of Bifunctional Alkylating Agents in Oncology. (n.d.). Benchchem.

- Mechanism of monofunctional and bifunctional alkylation of DNA by mitomycin C. (n.d.). PubMed.

- A procedure for selective DNA alkylation and detection by mass spectrometry. (n.d.). Unknown Source.

- Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay. (n.d.). Unknown Source.

- Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. (n.d.). Portland Press.

- (PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. (2022). ResearchGate.

- Nitrogen-Based Alkylating Anticancer Agents. (2021). Encyclopedia MDPI.

- Nitrogen Mustards Fact Sheet. (n.d.). DHD2.

- Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. (1989). PubMed.

- Nitrogen Mustard. (2024). CDC.

- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.

- Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.

- 2-Chloro-N-isopropylaniline. (n.d.). Fluorochem.

- Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. (n.d.). Benchchem.

- Comparative Biological Activity of N-(2-chloroethyl)-4-nitroaniline Derivatives: A Guide for Researchers. (n.d.). Benchchem.

- Synthesis of 2-amino-4-chloro-N-isopropylaniline. (n.d.). PrepChem.com.

- N-(2-Chloroethyl)aniline synthesis. (n.d.). ChemicalBook.

- Aniline, 2-chloro-n-isopropyl-. (n.d.). the NIST WebBook.

- N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline. (n.d.). Santa Cruz Biotechnology.

- Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline. (n.d.). Google Patents.

- N-(2-Chloroethyl)-N-ethylaniline. (n.d.). PubChem.

- N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia. (n.d.).

- N-Isopropylaniline 97 768-52-5. (n.d.). Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. int.livhospital.com [int.livhospital.com]

- 3. news-medical.net [news-medical.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Understanding Nitrogen Mustards: Therapeutic | CEUfast.com Blog [ceufast.com]

- 6. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. academic.oup.com [academic.oup.com]

Technical Guide: Toxicity Profile & Safety Protocols for N-(2-Chloroethyl)anilines

Topic: Toxicity profile and safety data sheet (SDS) for chloroethyl anilines Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Part 1: Executive Technical Summary

Chloroethyl anilines , specifically N-(2-chloroethyl)anilines and their derivatives (e.g., N-ethyl-N-(2-chloroethyl)aniline, aniline mustard), represent a critical class of alkylating agents used as intermediates in the synthesis of azo dyes and as pharmacophores in chemotherapeutic nitrogen mustards.

Unlike simple ring-chlorinated anilines (e.g., 4-chloroaniline), which primarily induce methemoglobinemia, N-(2-chloroethyl)anilines act as direct-acting alkylating agents . Their toxicity profile is dominated by the formation of a highly electrophilic aziridinium ion , capable of covalent DNA binding, mutagenesis, and carcinogenesis.

This guide synthesizes the physicochemical properties, toxicological mechanisms, and rigorous safety protocols required for handling these compounds in a research setting. It moves beyond standard SDS listings to provide a causal understanding of the hazards and self-validating decontamination strategies.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state and solubility is the first line of defense. N-ethyl-N-(2-chloroethyl)aniline (CAS 92-49-9) is a low-melting solid/oil that poses significant dermal absorption risks.

Table 1: Physicochemical Properties of Key Chloroethyl Anilines

| Property | N-Ethyl-N-(2-chloroethyl)aniline | N,N-Bis(2-chloroethyl)aniline (Aniline Mustard) |

| CAS Number | 92-49-9 | 553-27-5 |

| Molecular Formula | C₁₀H₁₄ClN | C₁₀H₁₃Cl₂N |

| Molecular Weight | 183.68 g/mol | 234.12 g/mol |

| Physical State | Low-melting solid / Oily liquid | Solid (Crystals) |

| Melting Point | 45–46 °C | 53–55 °C |

| Boiling Point | ~260 °C | ~146 °C (at 1 mmHg) |

| Solubility | Low in water; Soluble in ethanol, acetone, lipids | Low in water; Soluble in organic solvents |

| Vapor Pressure | Low, but aerosols are highly toxic | Low |

| Key Hazard | Mono-functional alkylator | Bi-functional alkylator (Cross-linker) |

Part 3: Toxicological Mechanisms (The "Why")

The extreme toxicity of this class stems from "neighboring group participation." The nitrogen lone pair attacks the β-carbon of the chloroethyl group, displacing the chloride ion and forming a strained, positively charged three-membered ring: the Aziridinium Ion .

Mechanism of Action: Aziridinium Formation & DNA Alkylation

This intermediate is an aggressive electrophile.[1][2] It does not require metabolic activation (unlike some nitrosamines) to react with nucleophiles.

-

Cyclization: The rate-limiting step where the parent compound becomes the reactive species.

-

Alkylation: The aziridinium ion attacks the N7 position of Guanine in DNA.[2]

-

Consequence:

Visualization: Bioactivation Pathway

The following diagram illustrates the transition from the stable parent compound to the toxic event.

Caption: Figure 1.[4] The mechanism of toxicity involves the formation of a reactive aziridinium ion, which alkylates DNA or undergoes hydrolysis.

Part 4: Comprehensive Safety Data Sheet (SDS) Analysis

This section serves as an enhanced SDS, interpreting GHS codes for practical laboratory application.

GHS Classification & Hazard Statements[8]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Carcinogenicity: Category 1B or 2 (Depending on specific derivative).

-

H350: May cause cancer.[6]

-

Interpretation: Treat all N-chloroethyl anilines as potent genotoxic carcinogens. There is no "safe" exposure limit; ALARA (As Low As Reasonably Achievable) applies.

-

-

Germ Cell Mutagenicity: Category 2.

-

H341: Suspected of causing genetic defects.[6]

-

-

Environmental: Aquatic Acute/Chronic 1.

-

H410: Very toxic to aquatic life with long lasting effects.

-

Critical PPE Requirements[8][10]

-

Respiratory: A standard surgical mask is insufficient. Use a NIOSH-approved N95/P100 respirator if outside a fume hood (emergency only). All work must occur in a Class II fume hood.

-

Dermal:

-

Primary:Laminate film (Silver Shield/4H) or Butyl rubber gloves.

-

Secondary: Nitrile gloves are NOT recommended for prolonged contact as alkylating agents can permeate them. If using nitrile, use "double-gloving" and change immediately upon splash.

-

-

Eye: Chemical splash goggles (ventless) + Face shield if handling liquids >10mL.

Part 5: Experimental Safety Protocols

Protocol A: Safe Handling & Synthesis

Objective: Prevent exposure during weighing and reaction setup.

-

Engineering Controls: All weighing must be performed in a certified chemical fume hood or a glove box under negative pressure.

-

Solvent Selection: Avoid volatile solvents if possible to reduce aerosolization risks.

-

Glassware: Use single-neck flasks with secure septa to maintain a closed system.

-

Waste Segregation: Do not mix with general organic waste. Segregate into a dedicated "Cytotoxic/Alkylating Agent" waste stream.

Protocol B: Decontamination & Spill Response (The Thiosulfate Method)

Objective: Chemically deactivate the aziridinium ion using a "suicide nucleophile."

Principle: Sodium thiosulfate (

Reagents:

-

Decon Solution: 10% Sodium Thiosulfate (w/v) in water (or 50:50 water/methanol for organic solubility).

Step-by-Step Procedure:

-

Evacuate & Isolate: If a spill >5mL occurs outside the hood, evacuate the lab.

-

PPE Up: Don Silver Shield gloves, lab coat, goggles, and respirator.

-

Contain: Cover the spill with absorbent pads (chem-mats).

-

Deactivate (The Critical Step):

-

Gently pour the 10% Thiosulfate Solution over the pads/spill area.

-

Wait Time: Allow the solution to sit for at least 30 minutes . This "contact time" is non-negotiable to ensure complete ring-opening kinetics.

-

-

Cleanup: Collect the soaked pads into a hazardous waste bag.

-

Verification: Wipe the surface with a fresh pad soaked in thiosulfate, then wash with soap and water to remove salt residues.

-

Self-Validation: The color change of the solution (if using an indicator) or the absence of the characteristic "mustard" odor (if applicable, though unreliable) can indicate progress, but time is the primary validator.

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7093, N-(2-Chloroethyl)-N-ethylaniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: N-ethyl-N-(2-chloroethyl)aniline.[7][8][9][10] Retrieved from [Link]

-

Hatiboglu, I., et al. (1962).[11][12] Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard. Annals of Surgery, 156(6), 994. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. One moment, please... [oxfordlabfinechem.com]

- 7. N-ethyl-N-chloroethyl aniline | CAS#:92-49-9 | Chemsrc [chemsrc.com]

- 8. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]

- 10. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. discovery.researcher.life [discovery.researcher.life]

Biological Activity of N-Alkyl-N-Chloroethyl Aniline Derivatives

Technical Guide & Whitepaper

Executive Summary

This technical guide provides a comprehensive analysis of N-alkyl-N-chloroethyl aniline derivatives, a specific subclass of nitrogen mustards. While the pharmaceutical industry has historically focused on bifunctional alkylating agents (e.g., chlorambucil, melphalan) for their ability to cross-link DNA, monofunctional derivatives (bearing a single chloroethyl group) and their N-alkyl analogs represent a critical area of study for understanding DNA repair mechanisms, mutagenicity, and the design of "targeted" alkylators linked to DNA intercalators.

This document dissects the chemical kinetics of aziridinium ion formation, the structure-activity relationships (SAR) governing their cytotoxicity, and the precise experimental protocols required to validate their biological activity.

Part 1: Chemical Basis & Mechanism of Action

The Aziridinium Ion: The Kinetic Powerhouse

The biological activity of N-alkyl-N-chloroethyl anilines is entirely dependent on the formation of an electrophilic aziridinium ion . Unlike direct alkylators, these compounds are prodrugs that require an intramolecular cyclization to become active.

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the

-carbon of the chloroethyl group, displacing the chloride ion. -

Electronic Modulation: The rate of this cyclization is governed by the electron density on the nitrogen.

-

Electron-Donating Groups (EDGs) on the aniline ring (e.g., -CH3, -OCH3) increase the basicity of the nitrogen, accelerating aziridinium formation and hydrolysis.

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -Cl) decrease nitrogen basicity, slowing down activation. This property is exploited to create "latent" drugs that are only activated in specific microenvironments (e.g., hypoxic tumor regions).

-

Monofunctional vs. Bifunctional Alkylation

A critical distinction must be made between the N-alkyl-N-chloroethyl (monofunctional) and N,N-bis(chloroethyl) (bifunctional) derivatives.

-

Monofunctional (N-alkyl-N-chloroethyl): Forms DNA monoadducts (typically at N7-Guanine). These lesions are often repaired by Base Excision Repair (BER) or Nucleotide Excision Repair (NER) pathways. If unrepaired, they cause base-pair substitutions (mutagenesis) rather than immediate cytotoxicity.

-

Bifunctional (N,N-bis-chloroethyl): Capable of forming interstrand cross-links (ICLs) .[1] The second arm reacts after the first, covalently binding two DNA strands together.[2] This lesion prevents DNA strand separation during replication and transcription, triggering cell cycle arrest (G2/M) and apoptosis.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of mono- vs. bifunctional derivatives.

Caption: Divergent mechanistic pathways of aniline nitrogen mustards. Monofunctional agents favor repair/mutation, while bifunctional agents drive apoptosis via cross-linking.

Part 2: Structure-Activity Relationship (SAR)

The potency and stability of these derivatives can be fine-tuned by modifying the N-alkyl group and the aniline ring substituents.

The N-Alkyl Substituent

In monofunctional derivatives (where one arm is an alkyl group like methyl, ethyl, or benzyl), this group dictates Lipophilicity (LogP) and Steric Hindrance .

-

Methyl/Ethyl: Low steric hindrance allows rapid rotation and efficient DNA groove binding.

-

Benzyl/Aryl: Increases lipophilicity, aiding membrane permeability in solid tumors. However, bulky groups may sterically hinder the formation of the aziridinium transition state.

Aniline Ring Substituents (Hammett Correlation)

The electronic nature of the aniline ring is the primary "throttle" for reactivity.

| Substituent Type | Example (R) | Electronic Effect | Reactivity (k_alkylation) | Biological Outcome |

| Strong EDG | 4-OCH3, 4-NH2 | Increases N-basicity | Very High | Rapid hydrolysis (short half-life); high systemic toxicity. |

| Weak EDG/Neutral | 4-CH3, H | Moderate N-basicity | Optimal | Balanced stability and reactivity; standard for chemotherapy (e.g., Chlorambucil). |

| Strong EWG | 4-NO2, 4-CF3 | Decreases N-basicity | Low | "Latent" activity. Requires bioreduction (e.g., NO2 -> NH2) to become active. |

Part 3: Experimental Protocols & Validation

To rigorously evaluate these derivatives, researchers must employ a self-validating workflow that assesses chemical stability, cytotoxicity, and mechanistic specificity.

Protocol: Hydrolytic Stability Assay

Purpose: To determine the chemical half-life (

-

Preparation: Dissolve the derivative (10 mM) in DMSO.

-

Incubation: Dilute to 100

M in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[3] -

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately add an excess of sodium thiosulfate (reacts with active aziridinium) or cold acetonitrile.

-

Quantification: Analyze via HPLC-UV or LC-MS. Monitor the disappearance of the parent peak and appearance of the hydrolyzed alcohol product.

-

Calculation: Plot

vs. time. The slope

Protocol: Modified Alkaline Comet Assay (Cross-link Detection)

Purpose: To distinguish between simple strand breaks and interstrand cross-links (ICLs).

-

Cell Treatment: Treat cells (e.g., HCT-116) with the derivative (IC

concentration) for 2 hours. -

Irradiation Control: Irradiate a subset of cells (10 Gy) to induce random strand breaks.

-

Logic: In normal cells, irradiation causes DNA tails (comets). In cross-linked cells, the DNA strands are tied together, preventing migration even after irradiation.

-

-

Lysis & Unwinding: Lyse cells in high-salt buffer (2.5 M NaCl, pH 10) followed by alkaline unwinding (pH > 13).

-

Electrophoresis: Run at 25V, 300mA for 20 mins.

-

Staining: Stain with SYBR Gold or Propidium Iodide.

-

Analysis: Calculate % Tail DNA.

-

Result Interpretation: A decrease in tail moment in Irradiated + Drug treated cells compared to Irradiated Control confirms Cross-linking.

-

Experimental Workflow Diagram

Caption: Systematic workflow for the validation of novel N-alkyl-N-chloroethyl aniline derivatives.

Part 4: Therapeutic Applications & Toxicology[4][5]

Targeted Delivery "Warheads"

While simple N-alkyl-N-chloroethyl anilines lack the potency of bis-mustards, they are increasingly used as "warheads" in Antibody-Drug Conjugates (ADCs) or ligand-targeted drugs.

-

Strategy: The aniline nitrogen is linked to a DNA intercalator (e.g., acridine) or a receptor ligand.

-

Benefit: The intercalator anchors the molecule to DNA, increasing the local residence time and probability of alkylation by the single chloroethyl arm.

Toxicology Profile

-

Bone Marrow Suppression: The dose-limiting toxicity for all alkylating agents. Rapidly dividing hematopoietic cells are non-specifically targeted.

-

Hepatotoxicity (Aniline Specific): Unlike aliphatic mustards, the aniline moiety can undergo metabolic oxidation (CYP450) to form reactive quinone imines or generate Reactive Oxygen Species (ROS), leading to oxidative stress and liver damage distinct from DNA alkylation.

References

-

Panthananickal, A., Hansch, C., & Leo, A. (1978).[4] Structure-activity relationships in antitumor aniline mustards. Journal of Medicinal Chemistry, 21(1), 16-26. Link

-

Denny, W. A., & Wilson, W. R. (1986). Considerations for the design of hypoxia-selective bioreductive drugs. Journal of Medicinal Chemistry, 29(6), 879-887. Link

-

Nivard, M. J., et al. (2000). The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine. Carcinogenesis, 21(10), 1859-1866. Link

-

Guan, J., et al. (2008). Synthesis and biological activity of stable and potent antitumor agents, aniline nitrogen mustards linked to 9-anilinoacridines via a urea linkage.[5] Bioorganic & Medicinal Chemistry, 16(10), 5413-5423. Link

-

BenchChem Technical Support. (2025). An In-depth Technical Guide to the Mechanism of Action of 3-chloro-N,N-bis(2-chloroethyl)aniline. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Alchemist's Gambit: A Technical Guide to Unsymmetrical Nitrogen Mustard Intermediates in Drug Development

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Nitrogen-Based Alkylating Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives [pubmed.ncbi.nlm.nih.gov]

- 15. A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. login.medscape.com [login.medscape.com]

- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 18. modernscientificpress.com [modernscientificpress.com]

- 19. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. pubs.acs.org [pubs.acs.org]

The Aqueous Instability of N-(2-Chloroethyl) Amines: Kinetic Mechanisms and Analytical Methodologies

Executive Summary

N-(2-chloroethyl) amines, commonly known as nitrogen mustards (e.g., mechlorethamine, melphalan, chlorambucil), represent a foundational class of bis-alkylating chemotherapeutics. While their potent cytotoxicity stems from their ability to cross-link DNA, this same electrophilic reactivity makes them notoriously unstable in aqueous environments.

As an application scientist bridging the gap between discovery and clinical formulation, I frequently encounter development bottlenecks caused by the rapid degradation of these compounds in physiological buffers. This whitepaper deconstructs the chemical stability of N-(2-chloroethyl) amines, detailing the mechanistic causality of their degradation, the environmental drivers of their kinetics, and the self-validating analytical protocols required to accurately measure their half-lives in aqueous media.

Mechanistic Causality of Degradation

The degradation of nitrogen mustards in water is not a simple direct displacement. It is a two-step cascade driven by internal nucleophilic attack.

At physiological pH, the unprotonated lone pair of electrons on the central nitrogen atom attacks the

Once formed, the aziridinium ion acts as the "ultimate electrophile." In the absence of stronger biological nucleophiles (like the N7 position of guanine in DNA), the aziridinium ring is rapidly opened by water, resulting in hydrolysis to an inactive mono-hydroxyethyl derivative. Because these drugs are bifunctional, the process repeats on the second chloroethyl chain, ultimately yielding a di-hydroxyethyl metabolite (alkanolamine)[1]. Furthermore, at high concentrations, intermolecular reactions between the aziridinium ion and the parent drug can lead to the formation of complex oligomers[1].

Reaction pathway of N-(2-chloroethyl) amine hydrolysis in aqueous solution.

Kinetic Drivers and Environmental Factors

The rate of aziridinium formation—and subsequent hydrolysis—is highly sensitive to the physicochemical environment. A critical oversight in many early-stage kinetic assays is the failure to account for buffer nucleophilicity or precise pH control[2].

Table 1: Physicochemical Drivers of Hydrolysis Kinetics

| Parameter | Mechanistic Effect on N-(2-chloroethyl) amines | Impact on Aqueous Stability |

| pH (< 4.0) | Protonation of the amine lone pair eliminates its nucleophilicity, entirely preventing the intramolecular cyclization step. | Highly Stabilized (Used in lyophilized formulations and acidic reconstitution). |

| pH (7.4) | The amine exists predominantly as a free base, facilitating rapid aziridinium formation. | Highly Unstable ( |

| Temperature | Provides the activation energy required to overcome the steric strain of forming the 3-membered ring. | Decreased Stability (Reactions accelerate exponentially from 4°C to 37°C). |

| [Cl⁻] Concentration | High chloride concentrations shift the equilibrium of the reversible cyclization step backward toward the parent drug. | Moderately Stabilized (Formulation in normal saline slows degradation vs. pure water). |

| Aromatic vs. Aliphatic | Aromatic rings (e.g., chlorambucil) delocalize the nitrogen lone pair, reducing its nucleophilicity compared to aliphatic mustards (e.g., mechlorethamine). | Increased Stability for aromatic mustards; aliphatic mustards are highly reactive[3]. |

Experimental Methodologies for Stability Assessment

To ensure scientific integrity, kinetic assays must be designed as self-validating systems . If you only measure the disappearance of the parent drug, you cannot distinguish between hydrolysis, precipitation, or adsorption to the reaction vessel. The protocols below are engineered to close the mass balance loop.

Protocol 1: HPLC-MS/MS Determination of Hydrolysis Kinetics

Purpose: To quantify the half-life of the parent drug while simultaneously tracking the stoichiometric appearance of mono- and di-hydroxy degradants.

-

Buffer Selection: Prepare a 50 mM MOPS buffer at pH 7.4. Causality: MOPS is a non-nucleophilic Good's buffer. Avoid phosphate buffers, as phosphate can act as a nucleophile and form unnatural phosphate-mustard adducts, artificially inflating the degradation rate.

-

Initiation: Spike the parent nitrogen mustard (e.g., melphalan) from a concentrated DMSO stock into the pre-warmed (37°C) buffer to a final concentration of 10

M. Vortex immediately. -

Sampling & Quenching: At defined intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 50

L aliquot and immediately mix it with 50-

Causality: The extreme drop in pH (

3.0) instantly protonates any unreacted parent amine, halting aziridinium formation and "freezing" the kinetic profile. The cold temperature further arrests hydrolysis.

-

-

LC-MS/MS Analysis: Inject the quenched samples onto a C18 UPLC column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent drug, the mono-hydroxy metabolite, and the di-hydroxy metabolite[1].

-

Self-Validation Check: Calculate the total molarity of (Parent + Mono-OH + Di-OH) at each time point. The sum must remain constant (

5%). A drop in total mass balance indicates the formation of unmonitored oligomers[1].

Protocol 2: NMR-Based Trapping of the Aziridinium Intermediate

Purpose: To directly observe the transient aziridinium ion, which is usually too short-lived to detect in pure water at 37°C.

-

Solvent Engineering: Prepare a solvent mixture of 50:50 CD

CN / D-

Causality: The organic co-solvent (acetonitrile-d3) lowers the dielectric constant of the medium, which significantly slows down the charge-separated transition state of aziridinium formation. This brings the reaction into a timeframe observable by NMR[3].

-

-

Sample Preparation: Dissolve the nitrogen mustard to a concentration of 5 mM in the solvent mixture at 4°C to prevent premature reaction.

-

Acquisition: Transfer the solution to an NMR tube and insert it into a spectrometer pre-equilibrated to 25°C.

-

Kinetic Monitoring: Acquire

H NMR spectra every 5 minutes for 2 hours. -

Data Interpretation: Monitor the disappearance of the characteristic triplet of the chloroethyl methylene protons (

3.6 ppm) and the simultaneous appearance of the highly shielded protons of the three-membered aziridinium ring (

Formulation Strategies to Mitigate Degradation

Because N-(2-chloroethyl) amines cannot survive long in aqueous solutions, drug development professionals must engineer workarounds for intravenous administration:

-

In Situ Reconstitution: Drugs like mechlorethamine are supplied as dry, lyophilized hydrochloride salts. They are reconstituted with sterile water or saline immediately prior to injection, minimizing the time spent in the aqueous phase.

-

Non-Aqueous Co-Solvents: Propylene glycol is frequently used to limit water exposure.

-

Cyclodextrin Complexation: Modern formulations (e.g., Evomela / liposomal or Captisol-enabled melphalan) utilize

-cyclodextrin derivatives. The hydrophobic cavity of the cyclodextrin shields the chloroethyl chains from the bulk aqueous environment, significantly extending the chemical stability of the reconstituted solution from minutes to several hours[4].

References

-

Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative Source: Biochemical Pharmacology (NIH PMC) URL:[Link]

-

Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

-

The Medicinal Chemistry of Imidazotetrazine Prodrugs Source: Pharmaceuticals (MDPI) URL:[Link]

-

Solution stability of Captisol-stabilized melphalan (Evomela) versus Propylene glycol-based melphalan hydrochloride injection Source: Taylor & Francis Online URL:[Link]

Sources

Applications of N-(2-chloroethyl)-N-isopropylaniline in organic synthesis

An In-depth Technical Guide to the Applications of N-(2-chloroethyl)-N-isopropylaniline in Organic Synthesis

Abstract

N-(2-chloroethyl)-N-isopropylaniline is a bifunctional synthetic intermediate of significant utility in modern organic chemistry. Its molecular structure, featuring a nucleophilic N-isopropylaniline core and a reactive electrophilic 2-chloroethyl side chain, provides a unique duality of function. This guide explores the primary applications of this compound, focusing on its established role as a precursor in the synthesis of azo dyes and its potential as a building block for biologically active molecules, particularly those leveraging the chemistry of nitrogen mustards. We will delve into the mechanistic underpinnings of its key transformations, provide detailed experimental protocols, and outline the necessary safety and handling procedures for its use in a research and development setting.

Introduction: The Molecular Architecture of N-(2-chloroethyl)-N-isopropylaniline

The synthetic versatility of N-(2-chloroethyl)-N-isopropylaniline stems directly from its distinct chemical features. The tertiary aniline nitrogen, influenced by the electron-donating nature of the phenyl and isopropyl groups, is a key reactive site. Simultaneously, the terminal chlorine atom on the ethyl chain presents a classic electrophilic center for nucleophilic substitution, or more importantly, for intramolecular reactions. This dual reactivity allows for its strategic incorporation into a diverse range of molecular scaffolds.

Chemical and Physical Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective application in synthesis. The properties of N-(2-chloroethyl)-N-isopropylaniline and its parent compound, N-isopropylaniline, are summarized below.

| Property | Value (N-isopropylaniline) | Significance in Synthesis |

| Molecular Formula | C₉H₁₃N[1] | Foundational for stoichiometric calculations. |

| Molecular Weight | 135.21 g/mol [1] | Essential for accurate reagent measurement. |

| Appearance | Yellowish liquid[1] | Provides a preliminary check for material purity. |

| Solubility | Insoluble in water[2] | Dictates the choice of appropriate reaction solvents, often aprotic organic solvents. |

| Flash Point | 87.7 °C (190 °F)[2] | Classifies it as a combustible liquid, informing heating and safety protocols.[2] |

Note: Data for the specific chloroethyl derivative is less publicly available; properties of the parent aniline are provided as a close proxy.

The Duality of Reactive Centers

The utility of N-(2-chloroethyl)-N-isopropylaniline is best understood by considering its two primary reactive centers independently:

-

The N-Isopropylaniline Core: The aromatic ring is activated towards electrophilic aromatic substitution, and the aniline nitrogen allows for reactions typical of aromatic amines. Its most prominent application in this context is diazotization, which converts the amine into a highly reactive diazonium salt, a cornerstone of azo dye chemistry.[3]

-

The N-(2-chloroethyl) Group: This functional group is a masked alkylating agent. The lone pair of electrons on the adjacent nitrogen can displace the chloride via an intramolecular nucleophilic substitution (an S_N_i reaction), forming a highly strained and electrophilic three-membered aziridinium ion.[4][5] This reactive intermediate is the basis for the alkylating action of nitrogen mustards, a class of compounds with significant history in cancer chemotherapy.[4][6][7]

Core Application: Synthesis of Azo and Disperse Dyes

The most established industrial application of aniline derivatives is in the synthesis of azo dyes.[8] These dyes, characterized by the -N=N- chromophore, are valued for their vibrant colors and are used extensively in the textile industry.[8][9] N-(2-chloroethyl)-N-isopropylaniline serves as an excellent precursor for creating disperse dyes, which are non-ionic and have low water solubility, making them ideal for dyeing hydrophobic fibers like polyester.[8]

Mechanistic Foundation: The Diazotization-Coupling Sequence

The synthesis is a classic two-step process:

-

Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing and prematurely reacting with water to form a phenol.[10]

-

Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the "coupling component"), such as a phenol, naphthol, or another aniline derivative.[3] This electrophilic aromatic substitution reaction forms the stable azo bridge and generates the final dye molecule.[3] The pH of the coupling reaction is crucial; phenols and naphthols are typically coupled under mildly alkaline conditions, while aromatic amines are coupled under mildly acidic conditions.[10][11]

Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol provides a representative methodology for synthesizing a disperse dye using N-(2-chloroethyl)-N-isopropylaniline as the diazo component and 2-naphthol as the coupling component.

Step 1: Diazotization of N-(2-chloroethyl)-N-isopropylaniline

-

In a 250 mL beaker, prepare a solution of concentrated hydrochloric acid (10 mL) in water (20 mL).

-

Cool the acid solution to 0–5 °C in an ice-salt bath with continuous stirring.

-

Add N-(2-chloroethyl)-N-isopropylaniline (0.05 mol) to the cold acid solution. Stir until a fine, uniform suspension of the amine hydrochloride salt is formed.

-

In a separate beaker, dissolve sodium nitrite (0.05 mol) in water (15 mL) and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 15-20 minutes. Maintain the temperature strictly between 0 and 5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Step 2: Azo Coupling with 2-Naphthol

-

In a 500 mL beaker, dissolve 2-naphthol (0.05 mol) in a 10% aqueous solution of sodium hydroxide (50 mL).

-

Cool the 2-naphthol solution to 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred 2-naphthol solution.

-

An intensely colored precipitate (typically orange-red) will form immediately.[10]

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

-

Isolate the crude dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the product in an oven at 60-70 °C. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.[12]

Workflow Visualization

The following diagram illustrates the logical flow of the azo dye synthesis process.

Caption: Workflow for Azo Dye Synthesis.

Core Application: A Precursor for Biologically Active Molecules

The bis(2-chloroethyl)amine functional group is the defining feature of nitrogen mustards, a foundational class of alkylating agents used in chemotherapy.[4][6] N-(2-chloroethyl)-N-isopropylaniline contains a mono-chloroethyl variant of this pharmacophore, making it a valuable intermediate for synthesizing novel therapeutic or agrochemical agents that operate via an alkylation mechanism.[13][14]

The Chloroethyl Moiety as a Latent Alkylating Agent

Under physiological or appropriate synthetic conditions, the molecule undergoes a spontaneous intramolecular cyclization. The nitrogen atom acts as a nucleophile, attacking the carbon bearing the chlorine and displacing the chloride ion.[4][5] This process forms a highly reactive aziridinium cation.[4] The three-membered ring is highly strained and readily opens upon attack by a nucleophile, effectively alkylating the target molecule.[4][5] In a biological context, key nucleophiles include the N7 position of guanine in DNA, leading to DNA damage and cell death in rapidly dividing cancer cells.[4][7]

Mechanism: Intramolecular Cyclization to an Aziridinium Ion

The diagram below outlines this critical activation step and subsequent reaction with a generic nucleophile (Nu:).

Caption: Formation and Reaction of the Aziridinium Ion.

Synthetic Utility in Pharmaceutical and Agrochemical Scaffolds

This reactivity allows chemists to use N-(2-chloroethyl)-N-isopropylaniline as a building block to introduce a reactive "warhead" onto a larger molecule designed to target a specific biological site. For example, it could be incorporated into a structure that has an affinity for a particular enzyme or receptor, delivering the alkylating functionality with increased specificity. Similarly, in agrochemical design, this moiety could be used to create novel herbicides or pesticides that act by irreversibly binding to and inactivating a key protein in the target pest.[15]

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for using N-(2-chloroethyl)-N-isopropylaniline to alkylate a generic amine nucleophile, a common step in building more complex pharmaceutical intermediates.[16]

-

To a solution of the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 - 2.0 eq).

-

Add N-(2-chloroethyl)-N-isopropylaniline (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction involves the formation of the aziridinium ion in situ, which is then trapped by the amine nucleophile.

-

Upon completion, cool the reaction to room temperature.

-

If a solid precipitate (e.g., K₂CO₃) is present, filter it off.

-

Dilute the filtrate with a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the solvent and residual base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkylated product.

Safety, Handling, and Storage

Given its chemical nature as an aniline derivative and a potential alkylating agent, N-(2-chloroethyl)-N-isopropylaniline must be handled with appropriate caution.

Hazard Profile

-

Toxicity: Aniline derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[17][18] A primary hazard of anilines is the induction of methemoglobinemia, which impairs the blood's ability to carry oxygen.[2]

-

Irritation: The compound is expected to be a skin and eye irritant.[2]

-

Alkylation Hazard: As a latent alkylating agent, it should be considered a potential mutagen and handled with care to avoid exposure.[18]

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[19]

-